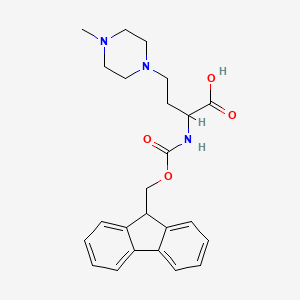

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

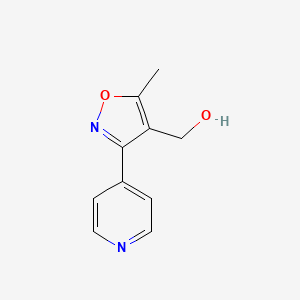

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid, also known as Fmoc-Lys(Mtt)-OH, is a chemical compound used in the field of biochemistry and molecular biology. This compound is a derivative of lysine, an amino acid commonly found in proteins. Fmoc-Lys(Mtt)-OH is used as a building block in the synthesis of peptides and proteins.

Wissenschaftliche Forschungsanwendungen

Protecting Group in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups. It is notably removed by the action of triethylamine in dry pyridine solution, while other base-labile protecting groups remain intact, demonstrating its selective deprotection capability which is essential in peptide synthesis (C. Gioeli, J. Chattopadhyaya, 1982).

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group has been significantly utilized in solid-phase peptide synthesis (SPPS), a method that has seen extensive development with the introduction of various solid supports and side chain protecting groups. These advancements have facilitated the synthesis of biologically active peptides and small proteins, highlighting the versatility and efficiency of Fmoc SPPS (G. Fields, R. Noble, 2009).

Synthesis of Hydroxamic Acids

The compound has been used in the synthesis of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, which undergo efficient condensation for the facile synthesis of structurally diverse N-substituted hydroxamic acids. This process underscores the compound's utility in creating a wide array of bioactive molecules, further expanding its applications in medicinal chemistry (Sarah L. Mellor, W. Chan, 1997).

Synthesis of Fluorinated Amino Acids and Peptides

It has facilitated the synthesis of fluorinated amino acids and peptides, including the preparation of difluoro amino acids and peptides. This application is crucial for the study of peptides' structure-activity relationships and the development of peptide-based therapeutics with enhanced stability and efficacy (A. Ayi et al., 1991).

Structural and Supramolecular Studies

The compound has been the focus of structural and supramolecular studies, particularly in understanding the noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety. These investigations are vital for designing novel biomaterials or therapeutics, demonstrating the compound's importance beyond synthesis to include material science and drug development (J. Bojarska et al., 2020).

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-26-12-14-27(15-13-26)11-10-22(23(28)29)25-24(30)31-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21-22H,10-16H2,1H3,(H,25,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWQYBZJYCGHHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(indolin-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2888790.png)

![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2888795.png)

![1-Methyl-1-azaspiro[4.4]nonan-4-one](/img/structure/B2888796.png)

![N-(2-hydroxy-4-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2888798.png)

![1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2888801.png)

![2-(2-(2-bromophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2888804.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2888809.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2888810.png)